molecular formula C8H10N2O B1402649 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine CAS No. 1346447-21-9

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Cat. No.: B1402649
CAS No.: 1346447-21-9
M. Wt: 150.18 g/mol
InChI Key: MJJRLQPCPOHTQY-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of specific precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with dihydropyran in the presence of suitable catalysts. This process can be optimized using continuous flow reactors to enhance yield and purity.

Synthetic Routes

Reagents Conditions Yield
2-PyridinecarboxaldehydeDihydropyran, catalystHigh
Ammonium acetateAcetic acidVariable

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer properties. A study evaluated its effects on several cancer cell lines, including breast and lung cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the modulation of cell signaling pathways associated with cancer progression .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : It acts as a modulator for various enzymes involved in metabolic processes.
  • Receptor Interaction : The compound has shown potential in interacting with receptors such as metabotropic glutamate receptor 2 (mGluR2), influencing calcium mobilization and other signaling pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Monash University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The findings indicated an IC50 value of 15 µM for MCF-7 breast cancer cells. The study concluded that further structural modifications could enhance its potency and selectivity against cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Biological Activity IC50 (µM)
This compoundAntimicrobial & Anticancer15
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acidModulator for enzyme activityN/A
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamideEnzyme inhibitorN/A

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRLQPCPOHTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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